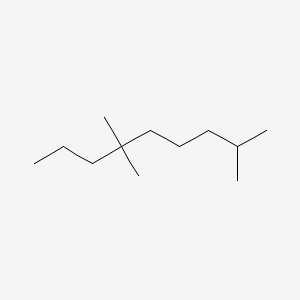

2,6,6-Trimethylnonane

Description

Contextualization of Branched Alkanes in Hydrocarbon Chemistry

Branched alkanes, like 2,6,6-trimethylnonane, are fundamental components of organic chemistry. thoughtco.com Their unique structures, differing from their straight-chain counterparts, lead to distinct physical and chemical properties. youtube.com

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. lumenlearning.com Dodecane (B42187) (C12H26) has a remarkable 355 structural isomers, highlighting the vast diversity possible within a single chemical formula. wikipedia.orgucla.edu These isomers include a wide array of branched structures, such as the trimethylnonane isomers. wikipedia.org

The table below provides a glimpse into the structural diversity of dodecane isomers, including various trimethylnonane examples.

| Isomer Name | Molecular Formula | Parent Chain |

| n-Dodecane | C12H26 | Dodecane |

| 2-Methyldecane | C12H26 | Decane |

| 2,2-Dimethyldecane | C12H26 | Decane |

| This compound | C12H26 | Nonane |

| 2,2,6-Trimethylnonane (B14552085) | C12H26 | Nonane |

| 2,4,6-Trimethylnonane | C12H26 | Nonane |

| 2,2,3-Trimethylnonane | C12H26 | Nonane |

This table illustrates a small selection of the 355 possible isomers of dodecane, showcasing the concept of structural isomerism.

The branching in alkanes has significant implications for their physical properties. youtube.com For instance, branched alkanes tend to have lower boiling points compared to their straight-chain isomers due to reduced intermolecular forces. youtube.com This property is crucial in various industrial applications, particularly in fuel production. thoughtco.comyoutube.com Highly branched alkanes are desirable components in gasoline as they increase its octane (B31449) rating, which helps prevent engine knocking and improves efficiency. youtube.com Beyond fuels, branched alkanes also play a role in the manufacturing of plastics and other chemicals. youtube.com

Research Landscape for Highly Branched Alkanes

The study of highly branched alkanes is an active area of research, driven by their practical importance and the chemical challenges they present.

Historically, the synthesis of alkanes has involved several key methods. perlego.com Hydrogenation of alkenes, where hydrogen is added across a double bond, is a common technique. perlego.com Other methods include the reduction of alkyl halides and the decarboxylation of carboxylic acids. perlego.comvaia.com The Fischer-Tropsch process, developed in the early 20th century, allows for the synthesis of liquid hydrocarbons, including alkanes, from carbon monoxide and hydrogen, and is used to produce substitutes for petroleum distillates. newworldencyclopedia.org

Understanding the reactivity of alkanes has also evolved. While generally considered inert due to the strength of their C-C and C-H single bonds, they can undergo reactions under specific conditions. newworldencyclopedia.orgnih.gov Free radical halogenation, for instance, is a well-established reaction where a hydrogen atom on an alkane is replaced by a halogen. newworldencyclopedia.orgmasterorganicchemistry.com

A significant challenge in the study of branched alkanes is the selective synthesis of specific isomers. researchgate.netrsc.org Due to the similar reactivity of different C-H bonds within an alkane, controlling the position of functionalization can be difficult, often leading to a mixture of products. nih.govmasterorganicchemistry.com For example, the reaction of n-pentane can result in multiple products. rsc.org

Current research focuses on developing more selective catalysts and methods for alkane functionalization. researchgate.net This includes transition-metal-catalyzed C-H bond activation, which aims to convert low-value saturated hydrocarbons into more valuable chemicals. researchgate.net Another area of growing interest is the biosynthesis of alkanes by microorganisms. biofueljournal.combiofueljournal.com While many organisms naturally produce alkanes, the yields are often low. biofueljournal.com Researchers are exploring metabolic engineering techniques to enhance the production of specific alkanes, which could offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis. biofueljournal.combiofueljournal.com

Structure

3D Structure

Properties

CAS No. |

62184-15-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,6,6-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-9-12(4,5)10-7-8-11(2)3/h11H,6-10H2,1-5H3 |

InChI Key |

MTPVPWZHWOHMQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)CCCC(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Branched Alkanes

Oxidative Degradation Pathways

Oxidative degradation is the primary transformation route for alkanes in both atmospheric and combustion environments. These pathways involve the breaking of strong carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds, initiated by highly reactive radical species.

In the troposphere, the dominant daytime loss process for alkanes is their reaction with hydroxyl (OH) radicals. copernicus.org The OH radical, often termed the "atmospheric detergent," initiates a complex cascade of reactions that break down the parent hydrocarbon into smaller, more oxidized products. nih.gov For a large branched alkane such as 2,6,6-trimethylnonane, this process begins with the abstraction of a hydrogen atom from one of the carbon atoms in the chain, forming a water molecule and a corresponding alkyl radical (R•).

The rate of this initial H-atom abstraction depends on the type of C-H bond being attacked. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. libretexts.orgyoutube.com Consequently, C-H bonds at tertiary carbon atoms (a carbon atom bonded to three other carbons) are weaker and more susceptible to attack than those at secondary or primary positions. masterorganicchemistry.com In this compound, the C-H bond at the C2 position is a tertiary bond and is therefore a preferential site for OH radical attack.

Following the initial hydrogen abstraction by an OH radical, the resulting alkyl radical (R•) reacts rapidly with molecular oxygen (O₂), which is abundant in the atmosphere, to form an alkylperoxy radical (RO₂•).

R• + O₂ → RO₂•

The alkylperoxy radical is a key intermediate that dictates the subsequent chemical pathways. researchgate.net The fate of the RO₂• radical is primarily determined by the concentration of nitrogen oxides (NOₓ). researchgate.net In environments with significant NOₓ levels, the alkylperoxy radical will predominantly react with nitric oxide (NO) to yield an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

Alkoxy radicals are highly energetic and reactive intermediates. nih.gov They represent a critical branching point in the atmospheric oxidation mechanism, where the molecule can undergo further isomerization, fragmentation, or reaction with O₂. researchgate.netresearchgate.net

Once formed, alkoxy radicals (RO•) derived from long-chain alkanes have several competing reaction pathways available:

Isomerization: The alkoxy radical can rearrange internally through a hydrogen atom shift, most commonly a 1,5-H shift. rsc.org This involves the abstraction of a hydrogen atom from a carbon atom five positions away from the oxygen-centered radical, forming a more stable hydroxyalkyl radical. This pathway is particularly significant for alkoxy radicals where a sterically accessible hydrogen on a primary, secondary, or tertiary carbon is available. Theoretical studies predict rate constants for 1,5-H transfer at 298 K to be significantly faster from tertiary and secondary C-H bonds compared to primary ones. rsc.org

Fragmentation (β-scission): The alkoxy radical can decompose by breaking a carbon-carbon bond at the position beta (β) to the oxygen atom. nih.gov This β-scission results in the formation of a carbonyl compound (an aldehyde or a ketone) and a new, smaller alkyl radical. nih.gov For the alkoxy radical formed from this compound, fragmentation can lead to the cleavage of the long carbon backbone.

Reaction with O₂: If the alkoxy radical has a hydrogen atom on the carbon adjacent to the oxygen (the α-carbon), it can react with molecular oxygen to form a hydroperoxide and a HO₂ radical. researchgate.net

The competition between these pathways is a key factor in determining the final product distribution. researchgate.net Isomerization is often dominant when a favorable six-membered ring transition state can be formed for the H-shift, while fragmentation becomes more likely for highly substituted alkoxy radicals where cleavage can relieve steric strain and produce a stable alkyl radical. nih.govrsc.org

Table 1: Predicted Rate Constants for 1,5-H Isomerization in Alkoxy Radicals

This table shows theoretically predicted rate constants for different types of 1,5-H transfers in alkoxy radicals at standard conditions, illustrating the influence of the C-H bond type on isomerization reactivity.

| H-Abstraction Site | Type of C-H Bond | Predicted Rate Constant (k_isom) at 298 K, 1 atm (s⁻¹) |

| Primary Group (–CH₃) | Primary | 6.2 × 10⁵ |

| Secondary Group (–CH₂–) | Secondary | 9.3 × 10⁶ |

| Tertiary Group (>CH–) | Tertiary | 4.5 × 10⁸ |

Data sourced from theoretical calculations on alkoxy radicals up to C8. rsc.org

Nitrogen oxides (NOₓ = NO + NO₂) play a crucial role in the gas-phase oxidation of alkanes. researchgate.netresearchgate.net As mentioned, the primary fate of alkylperoxy radicals (RO₂•) in many atmospheric environments is their reaction with nitric oxide (NO). osti.gov

RO₂• + NO → RO• + NO₂

This reaction is significant for two reasons: it efficiently converts RO₂• to the highly reactive alkoxy radical (RO•), and it oxidizes NO to NO₂. researchgate.netdntb.gov.ua The resulting NO₂ can then be photolyzed by sunlight to regenerate NO and produce an oxygen atom, which subsequently reacts with O₂ to form ozone (O₃), a key component of photochemical smog. epa.gov

However, there is a competing reaction pathway where the alkylperoxy radical reacts with NO to form an alkyl nitrate (B79036) (RONO₂).

RO₂• + NO (+M) → RONO₂ (+M)

Liquid-phase autoxidation is a non-catalytic oxidation process that occurs at elevated temperatures, such as in lubricants or fuels. It proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

The process is initiated by the formation of free radicals, often from the thermal decomposition of trace impurities like hydroperoxides. The propagation phase involves a cycle where an alkyl radical (R•) reacts with oxygen to form an alkylperoxy radical (RO₂•), which then abstracts a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical (R•). bohrium.com

Initiation: Formation of initial radicals.

Propagation:

R• + O₂ → RO₂•

RO₂• + R'H → ROOH + R'•

Termination: Radicals combine to form non-radical products.

Hydroperoxides (ROOH) are key intermediates; their thermal decomposition can create more radicals, leading to an auto-accelerating reaction. bohrium.comresearchgate.net The oxidation of complex branched alkanes like this compound in the liquid phase will produce a complex mixture of hydroperoxides, alcohols, ketones, and carboxylic acids resulting from radical attack and subsequent decomposition reactions. researchgate.net

In liquid-phase autoxidation, as in gas-phase oxidation, the initial radical attack is regioselective. The reactivity of C-H bonds towards abstraction by peroxyl radicals (RO₂•) follows the order of the stability of the resulting alkyl radical: tertiary > secondary > primary. libretexts.orgmasterorganicchemistry.com

This selectivity is due to the differences in C-H bond dissociation energies (BDEs). Tertiary C-H bonds have a lower BDE than secondary or primary C-H bonds, making them easier to break. masterorganicchemistry.com Therefore, for this compound, the hydrogen atom at the C2 position is the most susceptible to abstraction. The hydrogens on the various methylene (B1212753) groups (–CH₂–) are secondary and would be the next most reactive sites, while the hydrogens on the five methyl groups (–CH₃) are the least reactive primary hydrogens. This inherent selectivity means that oxidation products derived from the initial attack at the C2 position are expected to be major products in the early stages of autoxidation.

Table 2: Relative Stability of Carbon Free Radicals

This table illustrates the general stability order of carbon free radicals, which dictates the regioselectivity of hydrogen abstraction from an alkane chain.

| Radical Type | Structure | Stability |

| Tertiary | R₃C• | Most Stable |

| Secondary | R₂HC• | More Stable |

| Primary | RH₂C• | Less Stable |

| Methyl | H₃C• | Least Stable |

This stability trend explains why tertiary C-H bonds are preferentially attacked during radical reactions. libretexts.orgyoutube.commasterorganicchemistry.com

Liquid-Phase Autoxidation Mechanisms

Pathways to Alkoxyl Radical Fragmentation Products

Alkoxyl radicals (RO•) are highly reactive, energetic intermediates formed during the oxidation of alkanes. nih.govmdpi.com These radicals are pivotal in synthetic chemistry and combustion processes, primarily undergoing two major types of reactions: hydrogen atom transfer (HAT) and β-scission (fragmentation). rsc.org

For a branched alkane like this compound, an alkoxyl radical could form at various positions along the carbon chain following initial oxidation. The subsequent fate of this alkoxyl radical is heavily influenced by its structure. The most significant reaction pathway for tertiary and highly substituted secondary alkoxyl radicals is β-scission. nih.govresearchgate.net This process involves the cleavage of a C-C bond positioned beta to the oxygen atom, resulting in the formation of a stable carbonyl compound (a ketone or aldehyde) and a new, often more stabilized, alkyl radical. researchgate.netresearchgate.net

The driving force for β-scission is the formation of a thermodynamically stable C=O double bond and a stable radical product. nih.gov In the context of an alkoxyl radical derived from this compound, particularly if the radical is on a carbon adjacent to the highly substituted C6 position, several fragmentation pathways are possible. For instance, an alkoxyl radical at the C7 position would likely lead to cleavage of the C6-C7 bond. The fragmentation of the C-C bond is a key step in the transformation of alcohols and their derivatives. researchgate.netresearchgate.netsonar.ch

The general mechanism for β-scission of an alkoxyl radical can be depicted as:

Formation of the Alkoxyl Radical: R-CH(O•)-R'

β-Scission: R-CH(O•)-R' → R• + R'-CHO (aldehyde) or R-C(O•)(R')-R'' → R• + R'-CO-R'' (ketone)

This fragmentation is a critical process in the atmospheric oxidation of volatile organic compounds (VOCs) and in the degradation of larger organic molecules. nih.govnih.gov

Chlorine Radical-Initiated Oxidation Processes

The oxidation of alkanes in the atmosphere and in industrial processes can be initiated by various radical species, including the chlorine radical (Cl•). Chlorine radicals react with alkanes via hydrogen abstraction to form an alkyl radical (R•) and hydrogen chloride (HCl). wikipedia.org This is the first propagation step in a radical chain reaction.

Initiation: Cl₂ + light/heat → 2 Cl•

Propagation:

Cl• + R-H → R• + HCl

R• + O₂ → ROO• (Alkylperoxy radical)

ROO• + NO → RO• + NO₂ (Alkoxyl radical formation)

The subsequent reactions of the alkoxyl radical, including fragmentation as described above, lead to a cascade of oxidation products.

A key difference between chlorine-initiated and hydroxyl radical (•OH)-initiated oxidation is the selectivity of hydrogen abstraction. wikipedia.org Chlorine radicals are generally less selective than bromine radicals but more selective than hydroxyl radicals. They show a preference for abstracting hydrogens from more substituted carbons due to the lower bond dissociation energy of these C-H bonds. However, studies have shown that chlorine radicals can abstract primary hydrogens more readily than •OH radicals, leading to different product distributions. wikipedia.org For a branched alkane like this compound, with its primary, secondary, and tertiary C-H bonds, chlorine-initiated oxidation will produce a complex mixture of chlorinated isomers and their subsequent oxidation products.

Radical and Catalytic Halogenation of Carbon-Hydrogen Bonds

The halogenation of alkanes is a classic example of a free-radical chain reaction, typically initiated by ultraviolet (UV) light or heat. wikipedia.orglibretexts.org This process allows for the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine).

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the halogen molecule (X₂) to form two halogen radicals (2 X•).

Propagation: A two-step cycle where a halogen radical abstracts a hydrogen from the alkane to form an alkyl radical (R•) and a hydrogen halide (H-X). The alkyl radical then reacts with another halogen molecule to form the haloalkane (R-X) and a new halogen radical, which continues the chain.

Termination: Combination of any two radical species to form a stable, non-radical product.

The regioselectivity of radical halogenation is dependent on the stability of the alkyl radical formed during the first propagation step. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Consequently, hydrogen atoms on more substituted carbons are more readily abstracted. libretexts.orgmissouri.edu

For this compound, there are multiple types of hydrogen atoms, leading to a mixture of isomeric monohalogenated products. The relative reactivity of C-H bonds towards chlorination is influenced by the stability of the resulting radical.

| C-H Bond Type | Relative Reactivity (Chlorination at 25°C) | Example Location on this compound |

|---|---|---|

| Primary (1°) | 1 | C1, C8, C9 methyl groups |

| Secondary (2°) | 3.9 | C3, C4, C5, C7 methylenes |

| Tertiary (3°) | 5.2 | C2 methine |

This selectivity is even more pronounced in bromination, which is a less exothermic and therefore more selective reaction, strongly favoring the formation of the product derived from the most stable tertiary radical. libretexts.orgmissouri.edu The preference is directly related to the C-H bond dissociation energies (BDEs), where weaker bonds are more easily broken.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|

| Primary C-H | ~101 |

| Secondary C-H | ~98 |

| Tertiary C-H | ~96 |

Note: BDE values are approximate and can be influenced by molecular structure. Highly branched alkanes can exhibit C-H BDEs that are several kcal/mol lower than in smaller reference molecules. nih.govacs.orgwikipedia.orglibretexts.org

Thermal Cracking and Pyrolysis Mechanisms of Branched Alkanes

Thermal cracking, or pyrolysis, is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones by the application of heat in the absence of air. shodhsagar.comacs.org The process proceeds through a free-radical mechanism. The rate of pyrolysis generally increases with the molecular weight and the degree of branching in an alkane. shodhsagar.com

The mechanism for the pyrolysis of a branched alkane like this compound involves:

Initiation: The process begins with the homolytic cleavage of a C-C bond, which has a lower bond energy than a C-H bond, to form two smaller alkyl radicals. In this compound, the bond between C5 and the highly substituted C6 would be a likely point of initial cleavage.

Propagation: The initial radicals can undergo several types of reactions:

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another alkane molecule, creating a new, larger radical and a smaller alkane.

β-Scission: This is a crucial step where a larger radical breaks at the C-C bond beta to the radical center, yielding a smaller, stable alkene (e.g., ethene, propene) and a new, smaller alkyl radical. This is the primary route to the formation of light olefins.

Termination: The reaction ceases when two radicals combine to form a stable molecule.

The complex structure of this compound, with its tertiary and quaternary carbons, provides multiple pathways for cracking, leading to a diverse mixture of smaller alkanes and alkenes. The presence of the quaternary C(CH₃)₂ group at the C6 position can lead to the formation of isobutene via β-scission of radicals formed at adjacent carbons. Catalytic cracking, often using zeolites, can proceed via ionic intermediates (carbocations) and offers greater control over the product distribution, favoring the formation of branched alkanes and aromatic compounds suitable for gasoline. shodhsagar.comacs.org

Computational and Theoretical Insights into Reaction Dynamics

Understanding the complex reaction networks involved in the reactivity of branched alkanes is greatly enhanced by computational and theoretical chemistry. nih.govosti.gov Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are used to investigate the kinetics and thermodynamics of these reactions. acs.orgnih.gov

These computational approaches provide valuable insights into:

Reaction Mechanisms: Theoretical models can elucidate the step-by-step pathway of a reaction, identifying transition states and intermediates that may be difficult or impossible to observe experimentally. nih.govosti.gov This is crucial for understanding the selectivity of reactions like halogenation and the product distributions in pyrolysis. acs.orgfgcu.edu

Thermochemical Properties: Calculations can accurately predict thermochemical data such as bond dissociation energies (BDEs) and enthalpies of formation for both stable molecules and transient radical species. nih.govacs.org This data is fundamental to predicting which bonds are most likely to break and which reaction pathways are most favorable.

Kinetic Parameters: Computational studies can determine the activation energies and rate constants for elementary reaction steps. acs.orgnih.gov This information is essential for building detailed kinetic models that can simulate complex processes like combustion and pyrolysis under various conditions of temperature and pressure. nih.gov

For a molecule like this compound, computational models can predict the relative rates of hydrogen abstraction from its different primary, secondary, and tertiary positions, rationalize the product ratios from cracking, and explore the dynamics of its oxidation pathways. fgcu.edutemple.edu These theoretical insights are indispensable for optimizing industrial chemical processes and for developing accurate models of atmospheric chemistry.

Computational Chemistry and Theoretical Studies on Branched Alkane Systems

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemistry offers a powerful lens for examining the intricacies of molecular structure. By solving the Schrödinger equation for a given molecule, albeit with approximations, it is possible to determine the electron distribution, molecular geometry, and relative energies of different conformations. For a flexible molecule like 2,6,6-trimethylnonane, these investigations are key to understanding its inherent structural preferences.

Conformational Analysis of Trimethylnonane Isomers

For alkanes, conformations are often visualized using Newman projections. The most stable conformations are typically "staggered," where the atoms or groups on adjacent carbons are as far apart as possible to minimize torsional strain. libretexts.orgmaricopa.edu Conversely, "eclipsed" conformations, where these groups are aligned, are less stable due to increased repulsion. libretexts.org

In branched alkanes like the isomers of trimethylnonane, steric hindrance—the repulsion between bulky groups—also plays a critical role. The most stable conformer will be one that minimizes both torsional strain and steric hindrance. For instance, in butane, the "anti" conformation, where the two methyl groups are 180° apart, is the most stable. maricopa.edu

Electronic Structure and Bonding Characteristics

The electronic structure of an alkane is characterized by strong, covalent C-C and carbon-hydrogen (C-H) single bonds. ncert.nic.inlumenlearning.com These bonds are formed from the overlap of sp³ hybrid orbitals on the carbon atoms with either sp³ orbitals of adjacent carbons or 1s orbitals of hydrogen. This bonding results in a tetrahedral geometry around each carbon atom.

In general, alkanes are considered nonpolar molecules. The C-H bonds have only a very slight polarity, and due to the symmetrical arrangement of these bonds, the individual bond dipoles tend to cancel each other out. lumenlearning.com This lack of significant partial positive or negative charges on the molecule contributes to their low reactivity and "little affinity" for other substances, a characteristic from which the term "paraffins" is derived. openstax.org

| Property | This compound | 2,2,6-Trimethylnonane (B14552085) | 2,4,6-Trimethylnonane |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight (g/mol) | 170.33 | 170.33 | 170.33 |

| IUPAC Name | This compound nih.gov | 2,2,6-trimethylnonane | 2,4,6-trimethylnonane nist.gov |

| CAS Number | 62184-15-0 nih.gov | 62184-52-5 | 62184-10-5 nist.gov |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and can be used to understand and predict macroscopic properties based on intermolecular interactions. researchgate.netnih.gov

For branched alkanes like this compound, MD simulations can elucidate how these molecules interact with each other in a liquid or gas phase. The simulations rely on a "force field," which is a set of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net

Studies on similar branched alkanes have shown that the degree of branching has a significant impact on physical properties. Increased branching tends to lower the boiling point compared to a linear alkane of the same molecular weight. openstax.org This is because the more compact, spherical shape of branched molecules reduces the surface area available for intermolecular van der Waals forces. openstax.org MD simulations can quantify these effects by calculating properties like diffusion coefficients and rotational correlation times. researchgate.net

Simulations of alkane mixtures have also been used to study processes like surface segregation, where one component of the mixture preferentially adsorbs at an interface. gatech.edu For a molecule like this compound, which might be a component in complex hydrocarbon mixtures like fuels or lubricants, MD simulations can predict its behavior at interfaces, which is crucial for understanding lubrication and wetting phenomena. gatech.edu The accuracy of these predictions is highly dependent on the quality of the force field used to describe the intermolecular and intramolecular interactions. researchgate.net

Development and Validation of Predictive Models for Chemical Behavior

Building on the foundation of theoretical chemistry, predictive models can be developed to estimate the chemical behavior and environmental fate of compounds like this compound without the need for extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Branched Hydrocarbons

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity or property. nih.govyoutube.com These models are built by finding a statistical correlation between calculated molecular descriptors and an experimentally measured property. The molecular descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

For branched hydrocarbons, QSAR models can predict a wide range of physicochemical properties, including boiling point, vapor pressure, solubility, and partition coefficients. nih.govcam.ac.uk For example, a QSAR study on the aqueous solubility of alkanes utilized the Padmakar-Ivan (PI) index, a topological index that describes the branching of the molecule, and found it to be a better predictor than simpler indices. nih.gov

The general form of a QSAR model is: Activity = f (Molecular Descriptors)

The development of a robust QSAR model involves several key steps:

Data Collection: Assembling a training set of molecules with known experimental data for the property of interest.

Descriptor Calculation: Computing a variety of molecular descriptors for each molecule in the training set.

Model Building: Using statistical methods, such as multiple linear regression, to select the most relevant descriptors and build a mathematical model.

Validation: Testing the model's predictive power on an external set of molecules that were not used in the model-building process.

For branched alkanes, descriptors that capture the degree and position of branching are particularly important for accurate predictions. nih.govacs.org

Unified Partitioning Aerosol Phase Reaction (UNIPAR) Model for Atmospheric Oxidation

Branched alkanes are a significant component of hydrocarbons emitted into the atmosphere, where they can undergo oxidation to form secondary organic aerosols (SOA), a major component of particulate matter. copernicus.org The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model is a sophisticated tool used to predict the formation of SOA from the atmospheric oxidation of various hydrocarbons, including branched alkanes. copernicus.orgresearchgate.net

The UNIPAR model simulates the complex multiphase chemical processes that occur in the atmosphere. nsf.gov This includes:

Gas-Phase Oxidation: The initial reaction of the alkane with atmospheric oxidants (like the hydroxyl radical, •OH) to form a variety of oxygenated products. copernicus.org

Multiphase Partitioning: The distribution of these oxygenated products between the gas phase and aerosol phases (both organic and aqueous).

Aerosol-Phase Reactions: Further reactions of the partitioned compounds within the aerosol, leading to the formation of low-volatility oligomers and contributing to aerosol growth. nsf.gov

A key challenge in modeling branched alkanes is the vast number and complexity of their oxidation products. The UNIPAR model addresses this by lumping the products into groups based on their volatility and reactivity. copernicus.orgnsf.gov Recent developments have extended the UNIPAR model to better account for the structure of branched alkanes. copernicus.org It has been recognized that branching can reduce the ability of alkanes to undergo autoxidation, a process that can form extremely low-volatility products and significantly contribute to SOA formation. The model incorporates an "autoxidation reduction factor" that depends on the degree and position of the alkyl branches. copernicus.org

Simulations using the UNIPAR model integrated into larger air quality models like the Comprehensive Air Quality Model with extensions (CAMx) have shown that alkane oxidation is a predominant source of SOA in urban areas. researchgate.netcopernicus.org These models are essential for understanding air quality and for developing effective strategies to mitigate air pollution.

Comprehensive Chemical Reaction Mechanisms for Combustion Simulations

The combustion of alkanes is a high-temperature oxidation process of immense practical importance. libretexts.org Simulating this process accurately requires comprehensive chemical kinetic reaction mechanisms, which are large networks of elementary reactions describing the transformation of fuel to products. libretexts.orgyoutube.com For a branched alkane such as this compound, a detailed mechanism would encompass thousands of reactions involving hundreds of chemical species. nsf.govresearchgate.net

These mechanisms are typically constructed hierarchically, building upon well-validated models for smaller molecules and extending them to larger, more complex fuels like n-heptane, iso-octane (a highly branched C8 alkane), and n-hexadecane. researchgate.netwisc.edu The development process relies on reaction classes to systematically describe the chemistry. For this compound, key reaction classes in a combustion model would include:

Unimolecular Initiation: The breaking of C-C bonds to form smaller radical species. The presence of a quaternary carbon center in this compound influences the potential bond scission pathways.

H-atom Abstraction: A radical species removes a hydrogen atom from the fuel molecule. The rate of abstraction depends on the type of C-H bond (primary, secondary, or tertiary). Tertiary C-H bonds, like the one at the C-2 position in this compound, are weaker and thus more reactive.

Radical Decomposition: The resulting alkyl radicals can undergo β-scission, where a C-C bond breaks, yielding an alkene and a smaller radical.

Radical Isomerization: Internal rearrangement of the alkyl radical, which can lead to different decomposition pathways.

Oxidation Pathways: The addition of molecular oxygen (O2) to alkyl radicals, followed by a complex sequence of reactions that define low-temperature combustion and the negative temperature coefficient (NTC) behavior.

The branching of the alkane structure has a profound effect on its combustion properties. Branched alkanes are thermodynamically more stable than their linear isomers. nih.govquora.com This increased stability is reflected in their heats of combustion; more stable isomers release less energy upon burning. libretexts.orgkhanacademy.org

Table 1: C-H Bond Types in this compound and Relative Reactivity

| Bond Location | Bond Type | Number of Bonds | Relative Abstraction Rate |

|---|---|---|---|

| C-1, C-8, C-9, Methyls at C-6 | Primary (1°) | 15 | Low |

| C-3, C-4, C-5, C-7 | Secondary (2°) | 8 | Medium |

| C-2 | Tertiary (3°) | 1 | High |

This interactive table summarizes the different types of carbon-hydrogen bonds present in the this compound molecule. The relative reactivity towards H-atom abstraction by radicals generally follows the trend: Tertiary > Secondary > Primary.

Table 2: Comparison of Isomeric Stability via Heat of Combustion

| Compound | Molecular Formula | Isomer Type | Standard Enthalpy of Combustion (kJ/mol) |

|---|---|---|---|

| n-Dodecane | C₁₂H₂₆ | Linear | -8086 |

This interactive table compares the heat of combustion for a linear C12 alkane with a highly branched isomer. The lower heat of combustion for the branched alkane indicates its greater thermodynamic stability, a key finding supported by computational studies. libretexts.org

Theoretical Approaches to Catalytic Activation and Selectivity in Alkane Transformations

While alkanes are relatively inert, their C-H and C-C bonds can be activated and transformed using catalysts. youtube.com Theoretical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the mechanisms of these catalytic reactions and in designing more efficient and selective catalysts. nih.govrsc.org

One of the most important industrial processes is catalytic cracking, which breaks down large hydrocarbons into smaller, more valuable molecules, including the branched alkanes needed for high-octane gasoline. psu.edulibretexts.org This process typically uses solid acid catalysts like zeolites. libretexts.orgshodhsagar.com

Theoretical studies have illuminated the mechanism of catalytic cracking:

Carbocation Formation: The reaction initiates with the formation of a carbocation. On a zeolite catalyst, a Brønsted acid site (a proton) can protonate a trace olefin, or a Lewis acid site can abstract a hydride ion (H⁻) from the alkane. psu.edulibretexts.orgshodhsagar.com For this compound, abstraction of the tertiary hydride from the C-2 position would be a favored initiation step.

Isomerization: The resulting carbocation can undergo rapid skeletal isomerization via hydride and methyl shifts, seeking greater stability (tertiary carbocations are more stable than secondary, which are more stable than primary).

β-Scission: The carbocation breaks at the C-C bond that is beta to the positively charged carbon. This is the key bond-breaking step that produces a smaller olefin and a new, smaller carbocation.

Chain Propagation: The new carbocation can then abstract a hydride from another alkane molecule, propagating the chain reaction.

Computational models can predict the energy barriers for each of these steps, revealing the most likely reaction pathways and the factors that control product selectivity. rsc.org For instance, the shape and size of the zeolite pores can impose steric constraints that favor certain transition states, a concept known as shape selectivity. This can be exploited to steer the reaction towards desired products, such as specific isomers of gasoline or light olefins like propene and butene. nih.gov

DFT calculations have also been crucial in confirming the origins of stability in branched alkanes. Studies have partitioned the total energy into steric, electrostatic, and quantum components, revealing that electrostatic and electron correlation effects are the primary drivers for the enhanced stability of branched structures over linear ones. nih.gov

Beyond cracking, theoretical approaches guide the development of other catalytic transformations, such as dehydrogenation to form alkenes and selective homologation, where smaller alkanes are built up into larger, more branched structures. nih.govnih.gov In all cases, computational chemistry provides a molecular-level understanding of catalyst-substrate interactions, transition state geometries, and reaction energetics, which is essential for optimizing catalyst performance and achieving high selectivity in alkane transformations. rsc.orgspringernature.com

Table 3: Key Mechanistic Steps in Catalytic Cracking of a Branched Alkane

| Step | Description | Theoretical Insight from Computational Studies |

|---|---|---|

| 1. Initiation | Formation of a tertiary carbocation via hydride abstraction from the alkane by a catalyst active site. | Calculation of activation energy barriers for hydride abstraction from primary, secondary, and tertiary positions. |

| 2. Isomerization | Rearrangement of the carbocation to form more stable isomers via hydride and alkyl shifts. | Mapping the potential energy surface to identify stable carbocation intermediates and transition states for rearrangement. |

| 3. β-Scission | Cleavage of a C-C bond beta to the cationic center, yielding an olefin and a new carbocation. | Determination of the activation energies for different possible scission pathways to predict product distribution (e.g., gasoline vs. light gases). |

This interactive table outlines the fundamental stages of catalytic cracking for a branched alkane on an acid catalyst. Computational chemistry provides critical insights into the energetics and pathways of each step, aiding in the optimization of industrial processes.

Advanced Analytical Characterization Techniques for Branched Alkane Analysis

Chromatographic Separation Methodologies

Chromatography is the cornerstone for separating the individual components of complex hydrocarbon mixtures. The choice of chromatographic technique is dictated by the volatility and polarity of the analytes, as well as the complexity of the sample matrix.

Gas Chromatography (GC) for Qualitative and Quantitative Analysis

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,6,6-trimethylnonane. researchgate.netmosh-moah.de The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. copernicus.org

Qualitative Analysis: Qualitative identification in GC is primarily based on the retention time, which is the time it takes for a compound to travel through the column to the detector. mosh-moah.deresearchgate.net For a specific compound under constant conditions (column type, temperature program, carrier gas flow rate), the retention time is a reproducible characteristic. researchgate.net The identity of an unknown peak can be confirmed by comparing its retention time to that of a known analytical standard. researchgate.netresearchgate.net

For branched alkanes like this compound, retention indices (such as Kovats retention indices) are often used. These indices normalize retention times relative to a series of n-alkane standards, making the data more transferable between different GC systems and conditions. researchgate.net Generally, branched alkanes have shorter retention times than their straight-chain counterparts with the same carbon number, and the degree of branching affects the elution order. bohrium.com

Quantitative Analysis: Quantitative analysis in GC relates the detector response to the amount of the analyte present. researchgate.netucr.edu For a flame ionization detector (FID), which is commonly used for hydrocarbons, the peak area is generally proportional to the mass of the carbon in the analyte. chromatographyonline.com To determine the concentration of this compound in a sample, a calibration curve can be constructed by analyzing standard solutions of known concentrations. mosh-moah.de Alternatively, the method of internal standards can be employed, where a known amount of a different compound (the internal standard) is added to both the samples and calibration standards to improve accuracy and precision by correcting for injection volume variations. researchgate.net

| Parameter | Description | Relevance to this compound |

| Stationary Phase | The coating inside the GC column. Non-polar phases like polydimethylsiloxane (B3030410) are common for hydrocarbon analysis. | Separation is primarily based on boiling point. This compound would elute earlier than n-dodecane. |

| Column Temperature | Can be held constant (isothermal) or programmed to increase during the analysis. | A temperature program is typically used to separate a wide range of hydrocarbons in a single run. |

| Carrier Gas | An inert gas (e.g., helium, hydrogen, nitrogen) that moves the analytes through the column. | The flow rate affects retention time and separation efficiency. researchgate.net |

| Detector | Most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). | FID provides excellent sensitivity for quantitative analysis of hydrocarbons. |

High-Temperature Gas Chromatography (HTGC) for High-Molecular-Weight Alkanes

High-temperature gas chromatography (HTGC) is an extension of conventional GC that allows for the analysis of high-boiling and high-molecular-weight compounds. researchgate.netipa.or.idnih.gov This is achieved by using thermally stable capillary columns (often made of metal or specially treated fused silica) and instrumentation capable of reaching oven temperatures up to 450 °C. phenomenex.com

The primary application of HTGC is for the analysis of compounds such as high-molecular-weight waxes, crude oils, and certain polymers, which contain hydrocarbons extending beyond C40 and up to C100 or higher. researchgate.netnih.gov For a C12 compound like this compound, which has a relatively low boiling point and is easily volatilized, standard GC techniques are entirely sufficient for its analysis. sigmaaldrich.com The use of HTGC would not be necessary or offer any significant advantage for the analysis of this specific compound.

Multidimensional Gas Chromatography (GC×GC) for Complex Hydrocarbon Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) is a state-of-the-art technique that provides significantly enhanced separation power for extremely complex samples, such as petroleum distillates and environmental extracts. mosh-moah.dechromatographyonline.comcopernicus.orgresearchgate.net In GC×GC, the sample is subjected to two independent separation stages. unito.it The effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. chromatographyonline.comlabcompare.com

This process generates a two-dimensional chromatogram where compounds are separated based on two different properties, for example, volatility on the first dimension (non-polar column) and polarity on the second dimension (polar column). mosh-moah.de This structured separation allows for the classification of hydrocarbons into distinct groups (e.g., n-alkanes, branched alkanes, cycloalkanes, aromatics) which appear in specific regions of the 2D plot. mosh-moah.decopernicus.org

For a sample containing this compound, GC×GC would separate it from other C12 isomers and from other classes of compounds. copernicus.orgnih.gov The highly branched nature of this compound would cause it to elute earlier in the first dimension compared to less branched or linear C12 alkanes, and its position in the second dimension would be consistent with other saturated alkanes. This powerful separation is invaluable for resolving co-eluting components that would overlap in a one-dimensional GC analysis. chromatographyonline.com

| Feature | Description | Benefit for Branched Alkane Analysis |

| Increased Peak Capacity | The total peak capacity is roughly the product of the peak capacities of the two columns. | Allows for the separation of hundreds to thousands of individual compounds in a single analysis. unito.it |

| Structured Chromatograms | Compounds of similar chemical structure (e.g., branched alkanes) elute in specific, ordered bands. mosh-moah.decopernicus.org | Facilitates the identification of compound classes even without individual standards. |

| Enhanced Sensitivity | The modulator re-focuses the effluent from the first column, resulting in very sharp and tall peaks in the second dimension. | Improves detection limits for trace components. |

High-Performance Liquid Chromatography (HPLC) in Hydrocarbon Separations

High-performance liquid chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. rsc.org While HPLC is a versatile and widely used technique, its application for the separation of non-polar, volatile hydrocarbons like alkanes is limited. wikipedia.org

Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common mode of HPLC. However, it is ineffective for separating alkanes as these non-polar compounds would have very strong retention and would not elute in a predictable manner with typical mobile phases.

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane), can be used to separate hydrocarbon classes. chromforum.org In this mode, separation is based on polarity, with non-polar saturated alkanes eluting first, followed by more polar aromatic compounds. While NP-HPLC can separate aliphatic from aromatic fractions, it generally does not provide the isomer-specific resolution for compounds like this compound that is readily achieved by GC. researchgate.net For this reason, GC remains the preferred method for the detailed analysis of branched alkanes.

Spectrometric Techniques for Structural Elucidation

While chromatography separates the components of a mixture, spectrometry provides the detailed structural information needed for unambiguous identification.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. whitman.eduwhitman.edu When coupled with a separation technique like GC (GC-MS), it becomes a definitive tool for the identification of volatile compounds.

In a typical GC-MS system, as each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the source, molecules are ionized, often by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. whitman.eduwhitman.edu

For a branched alkane like this compound (C12H26, molecular weight 170.33 g/mol ), the mass spectrum would be characterized by:

Molecular Ion (M+): A peak at m/z 170, representing the intact ionized molecule. For alkanes, this peak can sometimes be weak or absent. whitman.edu

Fragmentation Pattern: The fragmentation of alkanes preferentially occurs at points of branching due to the increased stability of the resulting secondary and tertiary carbocations. bohrium.com For this compound, cleavage would be expected at the C6 position, which is a quaternary carbon. This would lead to characteristic fragment ions. The spectrum would show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups. whitman.edu

Hyphenated Techniques:

GC-MS: This is the ideal technique for the analysis of this compound. The GC provides the separation from other isomers and matrix components, while the MS provides the mass spectrum for positive identification. bohrium.comcopernicus.org

LC-MS: Liquid chromatography-mass spectrometry is generally not suitable for analyzing non-polar hydrocarbons like alkanes. wikipedia.orgchromforum.org Standard ionization techniques used in LC-MS, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are inefficient for non-polar, non-ionizable molecules. chromforum.org Therefore, LC-MS would not be a viable method for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkane Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules, including complex branched alkanes. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

For branched alkanes, the ¹H NMR spectrum can be complex due to extensive spin-spin coupling between protons on adjacent carbon atoms, often resulting in overlapping multiplets. However, the chemical shifts and coupling constants can provide valuable information about the local environment of the protons. For instance, protons on methyl groups attached to a quaternary carbon, as in the case of the two methyl groups at the C6 position of this compound, would appear as singlets, while the methyl group at the C2 position would be a doublet due to coupling with the adjacent methine proton.

Table 1: Predicted ¹³C NMR Chemical Shifts for Selected Carbons in Branched Alkanes. This table is illustrative and based on general chemical shift ranges and data from similar branched alkanes. Actual experimental values for this compound may vary.

| Carbon Atom in Branched Alkane | Predicted Chemical Shift Range (ppm) | Notes |

| Quaternary Carbon (e.g., C6 in this compound) | 30 - 45 | Highly substituted, deshielded. |

| Methine Carbon (e.g., C2 in this compound) | 25 - 40 | Tertiary carbon, deshielded. |

| Methylene (B1212753) Carbons (in chain) | 20 - 40 | Chemical shift depends on proximity to branching. |

| Methyl Carbons (attached to quaternary C) | 25 - 35 | Shielded relative to other carbons. |

| Methyl Carbon (at end of chain) | 10 - 20 | Typically the most shielded carbon. |

Advanced Hyphenated Analytical Platforms for Comprehensive Analysis

To achieve a comprehensive analysis of complex hydrocarbon mixtures containing branched alkanes like this compound, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes. In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. Highly branched alkanes will have different retention times compared to their linear or less-branched isomers. Following separation, the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions of the eluted compounds. The fragmentation pattern is a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries or by interpretation of the fragmentation pathways. For this compound, characteristic fragments would be expected from the cleavage at the highly branched C6 position.

For extremely complex mixtures where co-elution can be a problem even with high-resolution capillary GC, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. acs.orgacs.org In GCxGC, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) are coupled, providing a much higher peak capacity. unito.it This technique, often coupled with a time-of-flight mass spectrometer (TOF-MS), can resolve thousands of individual compounds in a single analysis, making it ideal for detailed hydrocarbon analysis in fields like petrochemistry and environmental science. acs.orgbirmingham.ac.uk The structured nature of GCxGC chromatograms, where compounds of similar chemical class elute in distinct regions, aids in the identification of different types of alkanes. birmingham.ac.uk

Liquid chromatography coupled with nuclear magnetic resonance spectroscopy (LC-NMR) is another powerful hyphenated technique. While less common for the analysis of volatile hydrocarbons like this compound, it can be invaluable for the characterization of less volatile or thermally labile branched alkanes. LC separates the components of the mixture, which are then directly transferred to the NMR spectrometer for structural elucidation. This allows for the acquisition of detailed NMR data for individual components of a complex mixture without the need for prior isolation.

Table 2: Comparison of Advanced Analytical Platforms for Branched Alkane Analysis.

| Technique | Separation Principle | Detection Principle | Information Obtained | Suitability for this compound |

| GC-MS | Boiling point and polarity | Mass-to-charge ratio of fragments | Retention time, fragmentation pattern, molecular weight | High |

| GCxGC-TOFMS | Two independent GC separations | High-resolution mass spectrometry | Enhanced separation of isomers, detailed compositional analysis | Very High |

| LC-NMR | Polarity and other interactions | Nuclear magnetic resonance | Detailed structural information of individual components | Moderate (more suited for less volatile alkanes) |

Environmental and Geochemical Research on Branched Alkanes

Atmospheric Chemistry and Environmental Fate

Secondary organic aerosols are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs), including branched alkanes like 2,6,6-trimethylnonane. While specific SOA yield data for this compound is not available, studies on C12 alkane isomers provide valuable insights into how its structural features likely influence SOA formation.

Research has shown that for alkanes with the same carbon number, the SOA yield follows the order: cyclic > linear > branched. acs.org The presence of branching in the carbon chain tends to decrease SOA yields. copernicus.orgd-nb.info This is attributed to the increased likelihood of vapor-phase fragmentation of the larger, branched alkoxy radicals that are formed during oxidation. acs.orgd-nb.info These fragmentation reactions produce smaller, more volatile products that are less likely to partition into the aerosol phase. researchgate.net

For instance, a study on C12 alkanes demonstrated that under high-NOx conditions, the SOA yield for 2-methylundecane (B1362468), a branched C12 alkane, was lower than that of n-dodecane (a linear alkane) and cyclododecane (B45066) (a cyclic alkane). d-nb.info Similarly, under low-NOx conditions, the yields for 2-methylundecane and n-dodecane were comparable but still lower than their cyclic counterparts. d-nb.info The branching of the carbon skeleton is a dominant factor driving the SOA yield.

The formation of SOA from branched alkanes is significantly influenced by NOx levels. researchgate.netcopernicus.org However, it appears to be less sensitive to seed conditions or humidity. researchgate.netcopernicus.org The initial step in the atmospheric oxidation of alkanes is the reaction with a hydroxyl (OH) radical, which is followed by the addition of molecular oxygen to form peroxyl radicals. copernicus.org In the presence of NOx, these radicals can form alkoxy radicals or organonitrates. copernicus.org

Table 1: Simulated SOA Yields for C12 Branched Alkanes at Varying HC/NOx Ratios

Note: This data represents simulated SOA yields for C12 branched alkanes in general, as specific data for this compound is not available. The simulation was conducted at 298 K, 60% relative humidity, and an initial organic mass of 5 μg/m³. researchgate.net

The atmospheric lifetime of alkanes is primarily determined by their reaction with the hydroxyl radical (OH). copernicus.org The rate of this reaction is influenced by the number of carbon and hydrogen atoms in the molecule, as well as its structure. For larger alkanes, the atmospheric lifetimes are relatively short, on the order of a few days, allowing for their transport from urban to rural areas. copernicus.org

While a specific atmospheric lifetime for this compound has not been reported, it can be estimated based on its molecular structure. The degradation process begins with the abstraction of a hydrogen atom by an OH radical, leading to the formation of an alkyl radical. This is followed by the rapid addition of O2 to form a peroxy radical (RO2). copernicus.org The fate of this RO2 radical dictates the subsequent reaction pathways. Under high-NOx conditions, RO2 primarily reacts with NO, while under low-NOx conditions, its reaction with HO2 is more significant. d-nb.info

The structure of the resulting alkoxy radicals (RO) is a key factor in the degradation pathway. For branched alkanes, the decomposition of these alkoxy radicals can compete with isomerization, leading to the formation of smaller, more volatile products. acs.org

Branched alkanes are a significant component of anthropogenic emissions, primarily from combustion sources. copernicus.org They constitute a substantial fraction of the mass of diesel fuel, liquid gasoline, and non-tailpipe gasoline emissions. copernicus.orgd-nb.info Specifically, branched alkanes can account for over 30% of the alkanes sampled in urban areas. copernicus.org Diesel fuel and lubricating oil are major sources of branched alkanes with twelve or more carbon atoms (≥ C12). copernicus.org

Industrial activities are another major source of hydrocarbon emissions. nih.govnih.gov The production, transport, and use of gasoline are major contributors to the release of compounds like toluene, a related hydrocarbon, into the atmosphere. nih.gov While specific emission data for this compound is not available, its presence in fuels would lead to its release from vehicle exhaust and evaporative emissions.

Biogeochemical Occurrence and Origin of Branched Hydrocarbons

Branched hydrocarbons are also found in various geological and biological systems, where they can serve as important biomarkers.

The microbial degradation of alkanes is a crucial process in the natural attenuation of hydrocarbon contamination. researchgate.net The susceptibility of an alkane to microbial degradation is influenced by its molecular structure. Generally, the order of susceptibility is linear alkanes > branched alkanes > cyclic alkanes. researchgate.net

The presence and position of branching can significantly inhibit biodegradation. nih.gov Terminal branching, in particular, has been shown to have a deleterious effect on the microbial degradation of hydrocarbons. nih.gov Certain microbial strains are capable of degrading branched-chain hydrocarbons, but the complexity of the branching can pose a challenge. nih.gov The degradation process is typically initiated by enzymes such as alkane hydroxylases, which introduce an oxygen atom into the alkane molecule. frontiersin.orgresearchgate.net This is followed by a series of oxidation steps that ultimately convert the hydrocarbon into compounds that can be assimilated by the microorganism. researchgate.net

While there are no specific studies on the microbial degradation of this compound, the general principles suggest that its highly branched structure would likely make it more recalcitrant to biodegradation compared to its linear isomer, n-dodecane.

Table 2: General Susceptibility of Hydrocarbons to Microbial Degradation

Branched alkanes are important constituents of crude oil and are also found in sedimentary rocks, where they serve as molecular fossils or biomarkers. youtube.com The distribution and abundance of specific branched alkanes can provide valuable information about the origin of the organic matter, the depositional environment, and the thermal history of the source rock. nih.gov

The formation of petroleum occurs over geological time from the burial and thermal maturation of organic matter, primarily from algae and plankton. youtube.com During this process, complex biological molecules are transformed into a mixture of hydrocarbons, including a variety of branched alkanes. youtube.com

While the specific geochemical significance of this compound has not been detailed in the available literature, the presence of various branched alkanes in petroleum and ancient sediments is well-documented. usgs.gov These compounds are often used in oil-source rock correlations and to understand the paleoenvironment.

Biosynthetic Pathways and Biological Sources (e.g., Bacteria, Fungi)

Branched alkanes are subject to various biological and geological processes. The ability of microorganisms, including bacteria, yeast, and fungi, to use hydrocarbons like alkanes as a sole carbon source was first described in 1895. nih.gov These organisms are capable of metabolizing both linear (n-alkanes) and branched (iso-alkanes) hydrocarbons. nih.gov This utilization of alkanes as a carbon source is a significant area of study, particularly as these compounds are often by-products of industries and can be environmental pollutants. nih.gov

Applications in Fuel Science and Engineering

Highly branched iso-alkanes are a critical class of hydrocarbons found in conventional petroleum-derived fuels as well as in alternative and renewable fuels. researchgate.net Their molecular structure plays a crucial role in determining the physical and chemical properties of fuels like gasoline and jet fuel. tutorchase.com

Branched Alkanes as Components in Jet Fuels and Gasoline

Branched alkanes are fundamental components of modern transportation fuels. Gasoline is a complex mixture of hydrocarbons, primarily alkanes, with carbon chains typically ranging from 4 to 12 atoms. ftloscience.com This mixture includes both straight-chain and branched alkanes. ftloscience.com

Aviation fuels are similarly composed of a complex blend of hydrocarbons, including paraffins (alkanes) and cycloparaffins (cycloalkanes). ncat.edu Jet fuel, for instance, consists of hydrocarbons with carbon numbers predominantly in the C9 to C16 range. nih.gov The specific chemical composition depends on the crude oil source and the refining processes used. nih.gov Chemical characterization of aviation fuels has identified various trimethyl-substituted alkanes as components, indicating the presence of highly branched structures within these specialized fuels. ncat.edu

Impact of Branching on Fuel Properties and Performance

The branching of the hydrocarbon chain has a significant and direct impact on key fuel properties, influencing everything from combustion efficiency to physical characteristics like boiling point and viscosity. tutorchase.com

In gasoline engines, which use a spark to ignite the fuel-air mixture, branched hydrocarbons are highly desirable because they burn more smoothly and resist premature combustion, a phenomenon known as "engine knock". ftloscience.comstackexchange.com This uncontrolled detonation decreases engine efficiency and can cause damage over time. ftloscience.com Branched alkanes are chemically more stable than their straight-chain counterparts, allowing for more controlled combustion. ftloscience.comstackexchange.com This stability is reflected in the octane (B31449) rating of a fuel. For example, 2,2,4-trimethylpentane (B7799088) (iso-octane), a highly branched alkane, defines the 100-point on the octane scale, whereas n-octane, a straight-chain alkane, has a negative octane rating and is prone to knocking. stackexchange.com

Table 1: Octane Rating Comparison of n-octane vs. iso-octane

| Compound Name | Structure | Research Octane Rating (RON) |

|---|---|---|

| n-octane | Straight-chain | -20 stackexchange.com |

Branching also affects the physical properties of alkanes. Increased branching leads to a lower boiling point compared to a straight-chain alkane with the same number of carbon atoms. tutorchase.comlibretexts.org This occurs because the branched, more compact shape reduces the molecule's surface area, which in turn weakens the intermolecular dispersion forces that must be overcome for boiling to occur. libretexts.org For instance, pentane (B18724) and its branched isomers, isopentane (B150273) and neopentane, all share the molecular formula C5H12 but have progressively lower boiling points as branching increases. libretexts.org Similarly, branched chains tend to have lower viscosities than their linear counterparts because they pack together less efficiently, reducing their resistance to flow. tutorchase.com

Table 2: Effect of Branching on the Boiling Point of Pentane Isomers

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) |

|---|---|---|---|

| Pentane | C5H12 | Straight-chain | 36.1 libretexts.org |

| Isopentane (2-methylbutane) | C5H12 | Single branch | 27.85 libretexts.org |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Precision Synthesis

The synthesis of specific, highly-branched alkane isomers like 2,6,6-trimethylnonane with high purity remains a significant challenge. Future research is focused on moving beyond traditional acid catalysts to develop novel systems capable of precision synthesis.

Key research frontiers include:

Shape-Selective Zeolites: While zeolites are widely used in the petroleum industry for processes like isomerization and alkylation, the development of next-generation zeolites with precisely tailored pore architectures is a major goal. lidsen.comshareok.orgresearchgate.net Hierarchical zeolites, which contain both micropores and mesopores, are particularly promising as they can improve mass transport and accessibility to active sites, potentially leading to higher selectivity for specific branched products. researchgate.net Research is investigating how the framework topology (e.g., Y, BEA, MWW) and acidity of these catalysts influence reaction pathways, such as isomerization versus cracking. researchgate.netlidsen.commdpi.com

Organocatalysis: Emerging research into binary organocatalyst systems, such as those combining urea (B33335) with a strong base, has shown success in the precision synthesis of other complex molecules like polysiloxanes. springernature.com Adapting these catalyst-free or metal-free systems for C-C bond formation in alkane synthesis could offer a new paradigm for producing highly specific isomers under milder conditions.

Advanced Synthetic Routes: Novel multi-step synthetic methods are being explored to overcome the limitations of current processes. For instance, a facile three-step synthesis using 1,3-dithiane (B146892) intermediates has been developed for creating high-molecular-weight (C40+) branched alkanes, demonstrating a pathway for building complex structures with precision. nih.govuky.edu Applying such targeted methodologies to fuel-range alkanes could enable the production of pure this compound for detailed property analysis.

Table 1: Comparison of Catalytic Systems for Branched Alkane Synthesis

| Catalytic System | Principle | Potential Advantages | Research Challenges | Reference |

|---|---|---|---|---|

| Hierarchical Zeolites | Combines micropores for shape selectivity with mesopores for improved diffusion. | Higher activity and stability; enhanced access to active sites. | Controlling the synthesis of specific pore structures; balancing acid-base properties. | researchgate.net |

| Bifunctional Catalysts | Contains both metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization). | Enables multi-step reactions like isomerization on a single catalyst. | Preventing side reactions like cracking; catalyst deactivation. | lidsen.com |

| Organocatalysis | Uses small organic molecules to catalyze reactions. | Metal-free; potentially milder reaction conditions; high specificity. | Adapting systems for non-polar alkane synthesis; catalyst efficiency and recovery. | springernature.com |

| Multi-Step Thiol-Based Synthesis | Uses dithiane intermediates for controlled alkylation followed by desulfurization. | High-precision synthesis of complex, high-molecular-weight structures. | Scalability for fuel production; cost of reagents. | nih.govuky.edu |

Integration of Advanced Computational and Experimental Methodologies

The complexity of hydrocarbon mixtures and reactions necessitates a synergistic approach combining computational modeling with advanced experimental techniques. This integration is crucial for accelerating the discovery and optimization of branched alkanes like this compound.

Computational Chemistry and Molecular Simulations: Molecular dynamics (MD) simulations are becoming indispensable for predicting the physical and chemical properties of alkanes. aip.orgresearchgate.net These simulations can elucidate how branching affects properties like diffusion and viscosity, providing insights that are difficult to obtain experimentally. aip.orgaip.org Furthermore, computational methods like Density Functional Theory (DFT) are used to predict the most stable products of self-assembly and to understand reaction mechanisms on catalyst surfaces. nih.gov Future work will focus on improving the accuracy of force fields and developing models that can handle larger, more complex systems to better simulate real-world fuel behavior. researchgate.net

Advanced Analytical Techniques: The precise characterization of complex hydrocarbon isomers requires sophisticated analytical methods. Hyphenated techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS), are essential for separating and identifying individual isomers in complex mixtures. acs.orgresearchgate.net Future research will likely involve the integration of machine learning algorithms to optimize these high-throughput experimental workflows and to analyze the vast datasets they generate. nih.govresearchgate.net

Bridging Prediction and Reality: A key emerging paradigm is the creation of integrated workflows where computational predictions guide experimental synthesis and analysis. nih.gov For example, computational screening can identify promising molecular structures or catalysts, which are then synthesized and tested in the lab. nih.gov The experimental results, in turn, are used to refine and validate the computational models, creating a powerful feedback loop for accelerated discovery. mines.eduresearchgate.net

Deepening Understanding of Branched Alkane Atmospheric Chemistry

Branched alkanes are significant components of diesel fuel and other emissions, and their atmospheric oxidation contributes to the formation of secondary organic aerosols (SOA), a key component of particulate matter. Future research aims to build a more predictive model of how isomers like this compound behave in the atmosphere.

Structure-Reactivity Relationships: Studies on C12 alkanes have shown that molecular structure is a critical factor in SOA formation. copernicus.orgresearchgate.net For a given carbon number, cyclic alkanes tend to produce more SOA than linear alkanes, which in turn produce more than branched alkanes. acs.org This is because the alkoxy radicals formed from branched structures are more prone to fragmentation, leading to smaller, more volatile products that are less likely to form aerosols. copernicus.orgacs.org Future work will focus on developing quantitative structure-activity relationships (QSAR) to predict the atmospheric lifetime and SOA yield of specific isomers based on their branching patterns.

Reaction Mechanisms and Product Identification: The oxidation of alkanes by hydroxyl (OH) radicals is a complex, multi-generational process. acs.orgharvard.edu Advanced mass spectrometry techniques are helping to identify hundreds of individual oxidation products, including multifunctional hydroperoxides, peroxyhemiacetals, and organonitrates, which are key to particle growth. acs.orgnih.gov A major research direction is to elucidate the detailed chemical pathways, including autoxidation and particle-phase reactions, that lead to these products and subsequent aerosol formation. copernicus.orgcopernicus.org

Influence of Environmental Conditions: SOA yields are highly dependent on atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). acs.orgcopernicus.org Low-NOx conditions, typical of more remote areas, can lead to different reaction pathways and higher SOA yields for C12 alkanes compared to high-NOx urban environments. researchgate.netcopernicus.org Understanding and modeling these dependencies is crucial for accurately predicting air quality impacts.

Table 2: Factors Influencing Atmospheric Fate of C12 Alkane Isomers

| Factor | Influence on Atmospheric Chemistry | Emerging Research Focus | Reference |

|---|---|---|---|

| Molecular Structure (e.g., Branching) | Affects reaction rates with OH radicals and fragmentation of intermediates. Highly branched structures can lead to more volatile products and lower SOA yield. | Developing predictive models based on the degree and position of branching. | copernicus.orgacs.org |

| NOx Levels | Determines the fate of peroxy radicals (RO2), influencing the types of oxidation products (e.g., organonitrates) and overall SOA yield. | Modeling SOA formation under a wider range of NOx conditions, from urban to remote. | acs.orgresearchgate.netcopernicus.org |

| Particle-Phase Chemistry | Reactions within the aerosol phase, such as oligomerization (e.g., peroxyhemiacetal formation), contribute to particle growth and aging. | Identifying specific particle-phase reaction pathways and their kinetics. | copernicus.orgnih.gov |

| Autoxidation | Intramolecular hydrogen shifts in RO2 radicals can lead to highly oxygenated molecules (HOMs) with very low volatility, significantly impacting initial SOA formation. | Quantifying the role of autoxidation for different alkane structures. | acs.orgcopernicus.org |

Innovations in Sustainable Production of Hydrocarbon Feedstocks

The transition away from fossil fuels necessitates innovative methods for producing hydrocarbons like this compound from renewable sources. Research is centered on converting biomass into high-quality, tailored fuel molecules.

Advanced Hydrodeoxygenation (HDO): HDO is a key technology for upgrading bio-oils derived from sources like vegetable oils or algae into alkanes ("green diesel"). nih.govnih.gov The process uses a catalyst and hydrogen to remove oxygen from the biomass feedstock. numberanalytics.com Future innovations will focus on developing more efficient and robust catalysts (e.g., nickel, cobalt, or palladium-based) that can operate at lower pressures and temperatures and minimize hydrogen consumption. nih.govresearchgate.net The goal is to control the reaction to produce specific isomer distributions, including desirable branched alkanes.

Thermochemical Conversion: Processes like pyrolysis and hydrothermal liquefaction (HTL) are being developed to convert solid biomass (e.g., agricultural waste, sewage sludge) into liquid bio-crude oil. researchgate.netbiooekonomie.de This bio-crude can then be upgraded via HDO. The challenge lies in optimizing these processes to handle diverse feedstocks and to produce a higher quality intermediate oil with fewer impurities, which can then be more easily refined into specific hydrocarbon products. researchgate.netbiooekonomie.de